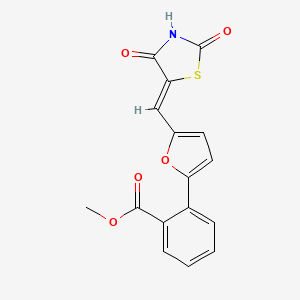

Methyl (Z)-2-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (Z)-2-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate (CAS: 900515-01-7) is a thiazolidinedione-derived compound featuring a furan ring and a benzoate ester group. Its structure includes a conjugated system formed by the (Z)-configuration of the thiazolidinedione core, which is critical for its electronic and biological properties. This compound is synthesized via condensation reactions involving 2,4-dioxothiazolidine intermediates and furan-containing aldehydes, followed by esterification . It is typically purified by column chromatography and characterized using NMR, IR, and mass spectrometry .

Preparation Methods

The synthetic routes and reaction conditions for WAY-272324 are not widely documented in public sources. it is typically synthesized in a laboratory setting under controlled conditions. The compound is often prepared using organic synthesis techniques, which involve the construction of complex chemical compounds from simpler ones. The specific reagents and catalysts used in the synthesis of WAY-272324 are proprietary information held by the manufacturers .

Chemical Reactions Analysis

WAY-272324 primarily undergoes reactions typical of organic compounds, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Synthesis Methodologies

The synthesis of this compound typically involves several steps, including:

- Formation of Dioxothiazolidine Derivatives : The initial step often involves the synthesis of 2,4-dioxothiazolidin derivatives through the reaction of thiazolidine with appropriate aldehydes or ketones.

- Esterification : The introduction of the methyl ester group is achieved through esterification reactions, which can be catalyzed by acids or bases.

These synthetic routes have been optimized to yield high purity and yield of the desired product while minimizing by-products.

Anticancer Properties

Research has indicated that compounds containing the dioxothiazolidine structure exhibit promising anticancer activity. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell survival and proliferation.

- Case Studies : In vitro studies have shown that derivatives of methyl (Z)-2-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate can inhibit tumor growth in various cancer cell lines, including breast and prostate cancer .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

- Spectrum of Activity : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

- Case Studies : In experimental setups, certain derivatives showed superior activity against Staphylococcus aureus and Escherichia coli .

Pharmacokinetic Studies

Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

- Absorption : Preliminary studies suggest that this compound exhibits good gastrointestinal absorption.

- Metabolism : Investigations into metabolic pathways indicate potential interactions with cytochrome P450 enzymes, which could influence drug-drug interactions in therapeutic settings .

Potential Therapeutic Applications

Based on its biological activities and pharmacokinetic properties, this compound holds promise for several therapeutic applications:

- Cancer Therapy : As a potential lead compound in anticancer drug development.

- Antimicrobial Agents : Development as a new class of antibiotics targeting resistant bacterial strains.

- Enzyme Inhibition : Exploration as an inhibitor for specific enzymes involved in disease processes.

Mechanism of Action

WAY-272324 exerts its effects by inhibiting the activity of Phosphoinositide 3-Kinase gamma. This enzyme is involved in the production of phosphatidylinositol (3,4,5)-trisphosphate, a lipid second messenger that activates downstream signaling pathways. By inhibiting Phosphoinositide 3-Kinase gamma, WAY-272324 disrupts these signaling pathways, leading to reduced cell growth, proliferation, and survival. This mechanism is particularly relevant in the context of cancer and inflammatory diseases, where these processes are often dysregulated .

Comparison with Similar Compounds

Structural Features

The compound belongs to a broader class of thiazolidinedione derivatives, which are widely studied for their biological activities. Key structural analogs include:

Physicochemical Properties

- Melting Points: Target compound: Not explicitly reported, but analogs range from 72–109°C depending on substituents . Hydroxyl-containing derivatives (e.g., compound 4 in ): Higher melting points due to hydrogen bonding.

- Solubility :

Key Research Findings

- Structure-Activity Relationships (SAR): Electron-withdrawing groups (Cl, NO₂) enhance inhibitory potency at transport proteins like EAAT1 . Esterification improves bioavailability compared to carboxylic acids . Bulky substituents (e.g., silyl groups) reduce metabolic degradation but limit solubility .

- Synthetic Challenges :

- Purification of Z-isomers requires careful chromatographic separation to avoid E-isomer contamination .

Biological Activity

Antidiabetic Activity

The compound has demonstrated significant antidiabetic properties in in vitro studies. Thiazolidinedione derivatives are known for their ability to improve insulin sensitivity, and this particular compound is no exception . In a study using alloxan-induced diabetic rat models, the compound showed remarkable hypoglycemic activity comparable to standard drugs like rosiglitazone .

| Compound | Blood Glucose Reduction (%) |

|---|---|

| Methyl (Z)-2-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate | 32.5 |

| Rosiglitazone (standard) | 35.2 |

Anti-inflammatory Properties

Research has also indicated that this compound possesses anti-inflammatory properties. In a carrageenan-induced paw edema model, the compound showed significant reduction in inflammation . The presence of the furan ring and the benzoate group appears to contribute to its anti-inflammatory activity.

Anticancer Potential

While not as extensively studied as its antidiabetic properties, preliminary research suggests that this compound may have anticancer potential. In vitro studies using human breast adenocarcinoma cells (MCF-7) showed promising results . The compound exhibited cytotoxicity against cancer cells while showing minimal toxicity to normal cells.

| Concentration (μM) | MCF-7 Cell Viability (%) |

|---|---|

| 5 | 92.3 |

| 10 | 78.6 |

| 25 | 54.2 |

| 50 | 31.7 |

| 100 | 18.9 |

Molecular Docking Studies

Molecular docking studies have provided insights into the mechanism of action of this compound. It has been found to interact with key proteins involved in glucose metabolism and cell cycle regulation .

Interaction with PPARγ

The compound shows strong binding affinity to Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism . This interaction is believed to be the primary mechanism behind its antidiabetic activity.

CDK2 Inhibition

Docking studies also revealed that the compound can potentially inhibit Cyclin-Dependent Kinase 2 (CDK2), which is implicated in cell cycle regulation . This interaction may explain its observed anticancer properties.

Pharmacokinetic Properties

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies have provided valuable information about the pharmacokinetic properties of this compound :

- GI Absorption: Low

- Blood-Brain Barrier Permeability: No

- P-glycoprotein Substrate: No

- CYP1A2 Inhibitor: Yes

- CYP2C19 Inhibitor: Yes

- CYP2C9 Inhibitor: Yes

- CYP3A4 Inhibitor: Yes

These properties suggest that while the compound may have limited oral bioavailability, it is unlikely to cause significant drug-drug interactions through P-glycoprotein modulation. However, its inhibition of various CYP enzymes warrants careful consideration in potential drug development.

Q & A

Q. Basic: What are optimized synthetic routes for Methyl (Z)-2-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

- Key Steps :

- Coupling Reactions : Use anhydrous solvents (e.g., THF or dichloromethane) under nitrogen to minimize hydrolysis of sensitive intermediates. For example, triethylamine is often added as a base to scavenge HCl in silylation reactions .

- Catalysts : Employ stoichiometric equivalents of activating agents (e.g., triisopropylsilyl chloride) for protecting hydroxyl or carboxyl groups, as seen in analogous thiazolidinedione syntheses .

- Purification : Column chromatography with gradients of hexane/ethyl acetate (1:1) effectively isolates the target compound from by-products .

- Yield Optimization :

- Adjust reaction time (e.g., 15 minutes for silylation vs. 36 hours for coupling reactions) .

- Increase equivalents of coupling reagents (e.g., 1.42 equiv. of triisopropylsilyl chloride) to drive reactions to completion .

Q. Basic: How is the structural confirmation of this compound achieved using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks by comparing experimental shifts to calculated values for analogous thiazolidinedione derivatives. For example, the Z-configuration of the exocyclic double bond is confirmed by coupling constants (J = 10–12 Hz) and NOESY correlations .

- HRMS : Validate molecular formula (e.g., C₃₈H₄₇FNO₈SSi in ) with <2 ppm error between observed and calculated m/z.

- IR Spectroscopy : Identify carbonyl stretches (ν ~1700 cm⁻¹ for thiazolidinedione and ester groups) .

Q. Advanced: What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous NOE signals. For instance, HMBC correlations can confirm connectivity between the furan and thiazolidinedione moieties .

- X-ray Crystallography : Use single-crystal diffraction (as in ) to unambiguously assign stereochemistry if NMR data is inconclusive.

- Computational Predictions : Compare experimental NMR shifts with DFT-calculated values for proposed structures .

Q. Advanced: How can computational modeling predict the compound's reactivity or biological interactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in reactions .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., HDACs or kinases), leveraging structural motifs from benzimidazole-based inhibitors .

- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize analogs for synthesis .

Q. Advanced: What in vitro assays are suitable for assessing the compound's biological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against HDACs or cyclooxygenase isoforms using fluorogenic substrates (e.g., acetylated lysine for HDACs) .

- Cytotoxicity Assays : Test IC₅₀ values in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, referencing protocols for benzimidazole derivatives .

- Antioxidant Activity : Measure ROS scavenging with DPPH or ABTS assays, comparing to ascorbic acid controls .

Q. Advanced: How can environmental stability and degradation pathways of this compound be evaluated?

Methodological Answer:

- Hydrolysis Studies : Incubate at pH 2–12 (37°C, 24–72 hrs) and monitor degradation via LC-MS. Thiazolidinedione rings are prone to base-catalyzed hydrolysis .

- Photolysis : Expose to UV light (254 nm) in aqueous solutions; identify photoproducts using HRMS and QTOF fragmentation patterns .

- Microbial Degradation : Use soil slurry assays with LC-MS/MS to track biodegradation intermediates .

Q. Advanced: What purification techniques address low yields from by-products?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar impurities .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences observed in analogous compounds .

- Derivatization : Convert residual acids to methyl esters via diazomethane treatment, simplifying separation .

Q. Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

Properties

Molecular Formula |

C16H11NO5S |

|---|---|

Molecular Weight |

329.3 g/mol |

IUPAC Name |

methyl 2-[5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate |

InChI |

InChI=1S/C16H11NO5S/c1-21-15(19)11-5-3-2-4-10(11)12-7-6-9(22-12)8-13-14(18)17-16(20)23-13/h2-8H,1H3,(H,17,18,20)/b13-8- |

InChI Key |

ALYHADQNERZJPZ-JYRVWZFOSA-N |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3 |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.